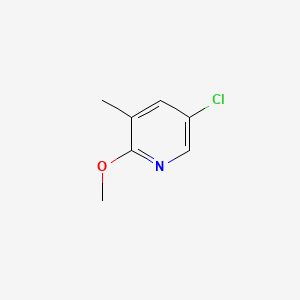

5-Chloro-2-methoxy-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methoxy-3-methylpyridine is a chemical compound . It is also known as 3-Chloro-2-methoxy-5-methylpyridine . It is stored in a dry room at room temperature .

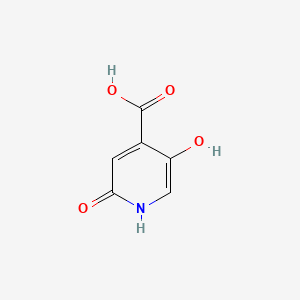

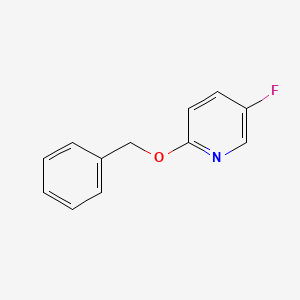

Molecular Structure Analysis

The molecular weight of 5-Chloro-2-methoxypyridine is 143.57 . The InChI code is 1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 . The SMILES string is COc1ccc(Cl)cn1 .Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-3-methylpyridine has a refractive index of n20/D 1.5260 (lit.) . It has a boiling point of 181-182 °C (lit.) and a density of 1.193 g/mL at 25 °C (lit.) .Scientific Research Applications

Role in Medicinal Chemistry and Drug Development

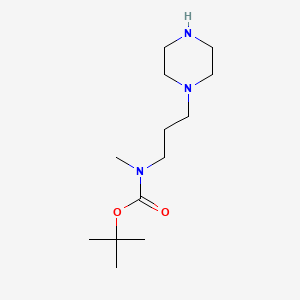

Compounds similar to 5-Chloro-2-methoxy-3-methylpyridine play significant roles in the synthesis of pharmaceuticals. For example, the pharmacological review of chlorogenic acid (CGA), a phenolic compound, highlights its potential in treating metabolic syndrome, showcasing the importance of such compounds in developing treatments for chronic conditions (Naveed et al., 2018). Additionally, the synthesis of omeprazole and related pharmaceutical impurities demonstrates the critical role of methoxy and chloro-substituted pyridines in creating drugs that inhibit gastric ATPase, vital for treating ulcers (Saini et al., 2019).

Safety and Hazards

The safety data sheet for 2-Chloro-3-methoxy-5-methylpyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2 .

Mechanism of Action

Target of Action

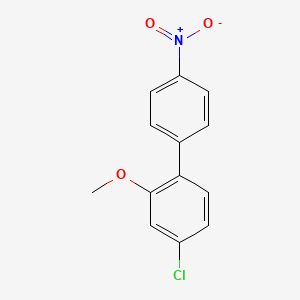

5-Chloro-2-methoxy-3-methylpyridine is primarily used in the synthesis of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the organoboron reagents are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is crucial for the synthesis of biaryls .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Result of Action

The primary result of the action of 5-Chloro-2-methoxy-3-methylpyridine is the formation of biaryl compounds via the SM cross-coupling reaction . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 5-Chloro-2-methoxy-3-methylpyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under an inert atmosphere and in anhydrous conditions . Additionally, the reaction temperature and the choice of solvent can also have a significant impact on the reaction outcome .

properties

IUPAC Name |

5-chloro-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDAXYOAKDLVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.